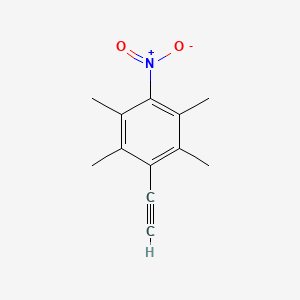
1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzene, featuring an ethynyl group, four methyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-ethynyl-2,3,5,6-tetramethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the ethynyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-ethynyl-2,3,5,6-tetramethyl-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ethynyl group can participate in cycloaddition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-Ethynyl-4-nitrobenzene
- 1-Ethynyl-2,3,5,6-tetramethylbenzene
- 4-Ethynylanisole
- 4-Ethynyl-α,α,α-trifluorotoluene
Comparison: 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene is unique due to the presence of both the ethynyl and nitro groups, which confer distinct reactivity and properties. Compared to 1-Ethynyl-4-nitrobenzene, the tetramethyl substitution increases steric hindrance, affecting its reactivity and interaction with other molecules. The presence of multiple methyl groups also enhances its lipophilicity, influencing its solubility and biological activity .
Properties
CAS No. |
827319-19-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene |
InChI |
InChI=1S/C12H13NO2/c1-6-11-7(2)9(4)12(13(14)15)10(5)8(11)3/h1H,2-5H3 |
InChI Key |
DWNJODSRAWDQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#C)C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















